molecular formula C9H10F2O4S B13626035 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonylfluoride

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonylfluoride

Katalognummer: B13626035
Molekulargewicht: 252.24 g/mol
InChI-Schlüssel: DCINXKVKUNDUMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyethoxy group, and a sulfonyl fluoride group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from reactions involving 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biomolecules, potentially leading to the inhibition of certain enzymes or proteins. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for various research and industrial purposes .

Eigenschaften

Molekularformel

C9H10F2O4S

Molekulargewicht

252.24 g/mol

IUPAC-Name

5-fluoro-2-(2-methoxyethoxy)benzenesulfonyl fluoride

InChI

InChI=1S/C9H10F2O4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

DCINXKVKUNDUMP-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=C(C=C(C=C1)F)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.